molecular formula C5H3F2NO3 B1432631 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid CAS No. 1785023-01-9

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B1432631
CAS No.: 1785023-01-9
M. Wt: 163.08 g/mol
InChI Key: KZIBZKQKQUTVFS-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid typically involves the difluoromethylation of oxazole derivatives. One common method is the reaction of 5-hydroxy-1,2-oxazole-3-carboxylic acid with difluoromethylating agents under specific conditions. The reaction often requires the presence of a base and a solvent, such as dimethyl sulfoxide, to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethyl)-1,2-oxazole-4-carboxylic acid
  • 5-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid
  • 5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic acid

Uniqueness

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO3/c6-4(7)3-1-2(5(9)10)8-11-3/h1,4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIBZKQKQUTVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785023-01-9
Record name 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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